molecular formula C20H23N3O3S B253775 N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Cat. No. B253775
M. Wt: 385.5 g/mol
InChI Key: SENMXZKXUZEHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide, also known as MBQ-167, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzoxazine derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

The mechanism of action of N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide involves the inhibition of various cellular pathways involved in the growth and proliferation of cancer cells and the protection of neurons from oxidative stress. N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been found to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are involved in the regulation of cell growth and proliferation. In addition, N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been found to have various biochemical and physiological effects. In cancer research, N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is critical for the growth and spread of cancer cells. In neurodegenerative disorders, N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to protect neurons from oxidative stress and reduce inflammation. Inflammation is a common factor in many diseases, and N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been found to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has several advantages and limitations for lab experiments. One of the advantages is that it has shown promising results in various preclinical studies, making it a potential candidate for further development as a therapeutic agent. Another advantage is that it has a well-defined mechanism of action, which makes it easier to study its effects on various cellular pathways. One of the limitations is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Another limitation is that it may have off-target effects, which could limit its therapeutic potential.

Future Directions

There are several future directions for the study of N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide. One direction is to further investigate its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative disorders, and inflammation. Another direction is to study its safety and efficacy in clinical trials, which will provide valuable information on its potential as a therapeutic agent. Additionally, further studies are needed to determine its pharmacokinetic and pharmacodynamic properties, which will help in the development of optimal dosing regimens. Finally, the development of novel analogs of N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide may provide new insights into its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide involves the condensation of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid with 2-amino-4-methyl-5-thiazolecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting intermediate is then coupled with cyclohexanecarboxylic acid to obtain the final product, N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide.

Scientific Research Applications

N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, neurodegenerative disorders, and inflammation. In cancer research, N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In neurodegenerative disorders, N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to protect neurons from oxidative stress and reduce inflammation. Inflammation is a common factor in many diseases, and N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

Product Name

N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

N-[5-methyl-4-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C20H23N3O3S/c1-11-18(24)21-15-10-14(8-9-16(15)26-11)17-12(2)27-20(22-17)23-19(25)13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H,21,24)(H,22,23,25)

InChI Key

SENMXZKXUZEHAZ-UHFFFAOYSA-N

SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C3=C(SC(=N3)NC(=O)C4CCCCC4)C

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C3=C(SC(=N3)NC(=O)C4CCCCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.